

Thermochemical Profile of N-(3-Methoxy-4-nitrophenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name:	<i>N-(3-Methoxy-4-nitrophenyl)acetamide</i>
Cat. No.:	B1338348

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of **N-(3-Methoxy-4-nitrophenyl)acetamide**. A thorough search of available scientific literature and databases reveals a significant lack of experimentally determined or computationally predicted thermochemical data for this specific isomer. This document transparently reports this data gap and, to provide valuable context for researchers, presents available data for the closely related isomer, N-(4-methoxy-3-nitrophenyl)acetamide. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key thermochemical parameters such as the enthalpy of combustion and sublimation, which are applicable to this class of compounds. This guide also includes a representative synthesis scheme and a general experimental workflow for thermochemical analysis, visualized using Graphviz diagrams, to support future research endeavors in this area.

Thermochemical Data

A comprehensive literature and database search did not yield any specific experimental or computational thermochemical data for **N-(3-Methoxy-4-nitrophenyl)acetamide**. The National Institute of Standards and Technology (NIST) database, a primary resource for thermochemical data, does not contain entries for this particular compound[1].

To provide some context for researchers working with related molecules, Table 1 summarizes the available physical properties for the isomeric compound, N-(4-methoxy-3-nitrophenyl)acetamide. It is crucial to note that these values are not interchangeable and are provided for comparative purposes only.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1]
Molecular Weight	210.19 g/mol	[1]
CAS Number	50651-39-3	[1]

Table 1: Physical Properties of N-(4-methoxy-3-nitrophenyl)acetamide.

Experimental Protocols

While specific thermochemical data for **N-(3-Methoxy-4-nitrophenyl)acetamide** is unavailable, the following sections describe standard experimental procedures used to determine such properties for related substituted acetanilides. These protocols are based on established calorimetric techniques.

Determination of the Enthalpy of Combustion by Static Bomb Calorimetry

The standard molar enthalpy of formation in the crystalline phase, $\Delta_f H_m^\circ(\text{cr})$, can be derived from the standard molar enthalpy of combustion, $\Delta_c H_m^\circ$. The latter is determined using static bomb calorimetry.

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured.

Apparatus:

- Isoperibol static bomb calorimeter

- Calorimetric bomb (typically stainless steel)
- Platinum crucible
- Pellet press
- High-precision thermometer (e.g., platinum resistance thermometer)
- Oxygen supply (high purity)
- Ignition system

Procedure:

- **Sample Preparation:** A pellet of the crystalline **N-(3-Methoxy-4-nitrophenyl)acetamide** of known mass is prepared using a pellet press.
- **Calorimeter Calibration:** The energy equivalent of the calorimeter (ϵ_{calor}) is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.
- **Bomb Preparation:** The pellet is placed in the platinum crucible, and a cotton fuse of known mass and energy of combustion is positioned to ensure ignition. A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 3 MPa.
- **Combustion:** The bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded over a period to establish a baseline. The sample is then ignited. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.
- **Analysis of Products:** After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed from the nitrogen in the sample and residual atmospheric nitrogen is determined by titration. The completeness of the combustion is verified by inspecting the crucible for any unburned carbon.

- Data Calculation: The specific energy of combustion of the compound, Δcu° , is calculated using the following equation:

$$\Delta cu^\circ = (\varepsilon_{\text{calor}} * \Delta T - \Delta U_{\text{ign}}) / m$$

where:

- ΔT is the corrected temperature change.
- ΔU_{ign} is the correction for the energy of combustion of the fuse.
- m is the mass of the sample.

Corrections are applied for the formation of nitric acid (Washburn corrections) to adjust the results to standard conditions. The standard molar enthalpy of combustion, ΔcH_m° , is then calculated from Δcu° . Finally, the standard molar enthalpy of formation is calculated using Hess's law.

Determination of the Enthalpy of Sublimation by Differential Scanning Calorimetry (DSC)

The enthalpy of sublimation, $\Delta_{\text{sub}}H_m^\circ$, can be determined by measuring the enthalpy of fusion and the enthalpy of vaporization. For compounds that may decompose at their boiling point, techniques to measure sublimation directly or to derive it from vaporization and fusion data at lower temperatures are employed.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of the temperature and enthalpy of phase transitions.

Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed aluminum pans
- Inert gas supply (e.g., nitrogen)

Procedure:

- Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in an aluminum DSC pan, which is then hermetically sealed.
- Fusion Enthalpy Measurement: The sample is heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere. The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. The temperature at the peak maximum is the melting temperature (T_{fus}), and the area under the peak is proportional to the enthalpy of fusion ($\Delta_{fus}H_m$).
- Vaporization Enthalpy Measurement: While direct vaporization can be challenging due to potential decomposition, specialized DSC techniques or thermogravimetric analysis (TGA) coupled with DSC can be used to determine the enthalpy of vaporization ($\Delta_{vap}H_m$).
- Calculation of Sublimation Enthalpy: The enthalpy of sublimation at the melting temperature can be calculated as the sum of the enthalpy of fusion and the enthalpy of vaporization. To determine the sublimation enthalpy at the standard temperature of 298.15 K, heat capacity data for the solid, liquid, and gas phases are required to adjust the values from the experimental temperatures.

Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide

While no synthesis protocol for **N-(3-Methoxy-4-nitrophenyl)acetamide** was found, a representative procedure for the synthesis of the related isomer, N-(4-methoxy-3-nitrophenyl)acetamide, is provided below. This reaction involves the acetylation of 4-methoxy-3-nitroaniline.^[2]

Reactants:

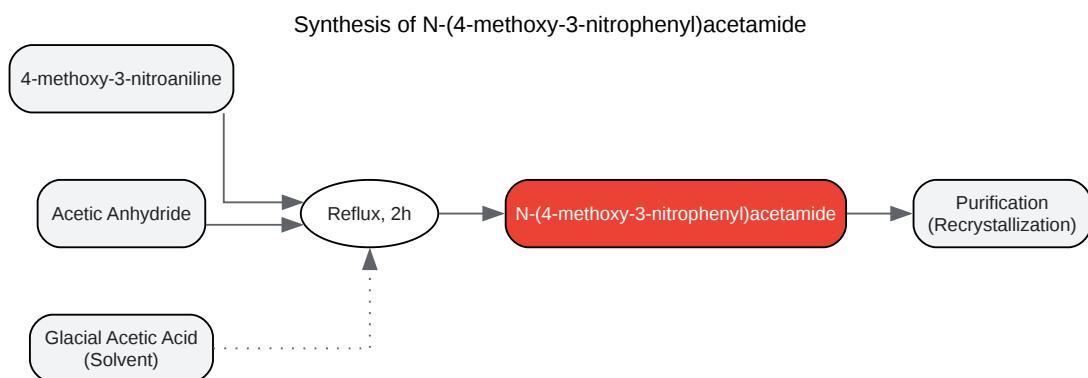
- 4-methoxy-3-nitroaniline
- Acetic anhydride
- Glacial acetic acid

Procedure:

- 4-methoxy-3-nitroaniline (e.g., 20 mmol) is dissolved in glacial acetic acid (e.g., 30 ml).
- A molar excess of acetic anhydride (e.g., 24 mmol) is added to the solution.
- The reaction mixture is refluxed for approximately 2 hours with continuous stirring.
- After the reaction is complete, the solvent is removed under vacuum.
- The resulting residue, N-(4-methoxy-3-nitrophenyl)acetamide, is purified by recrystallization, for example, from deionized water.

Visualizations

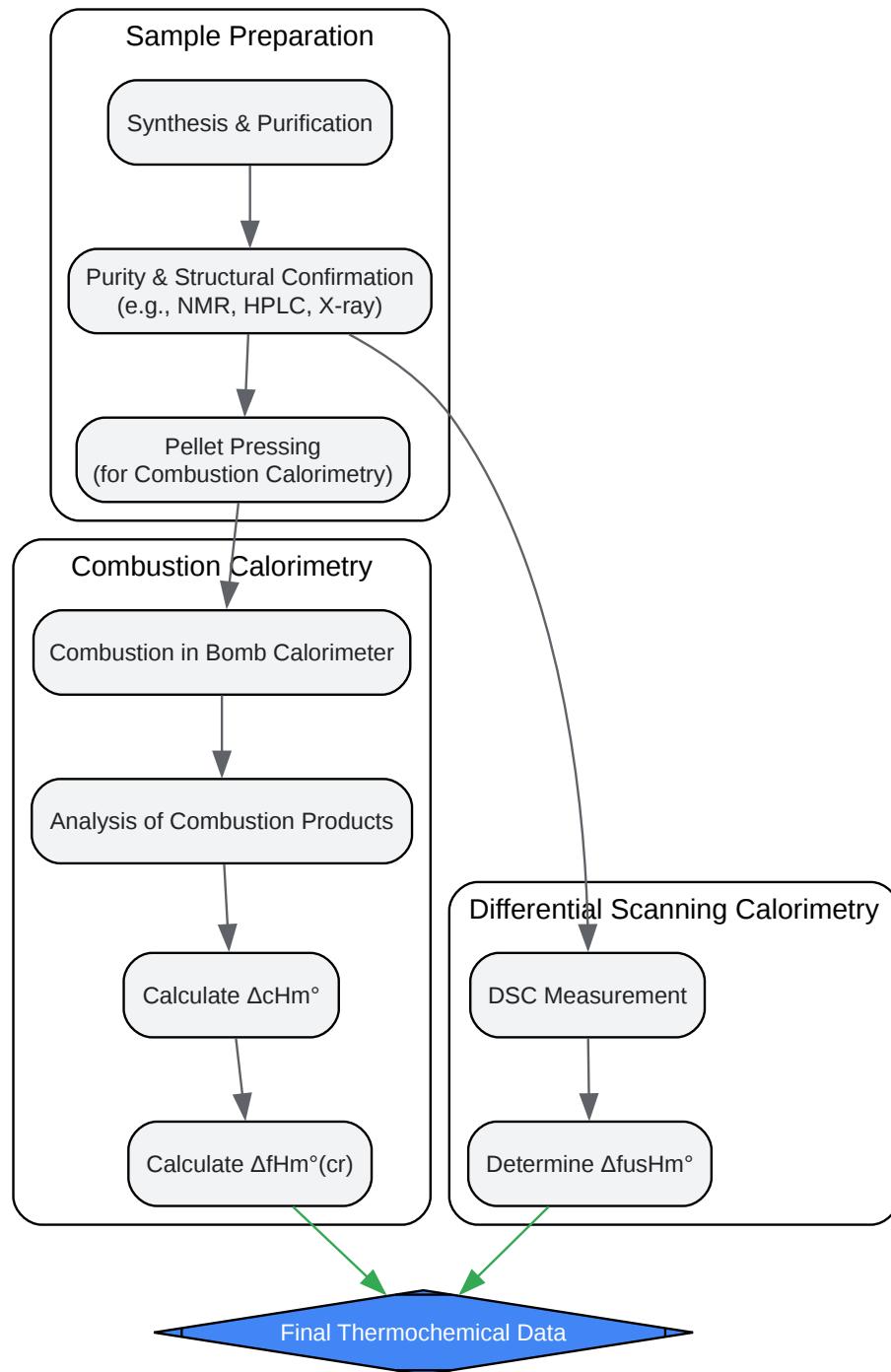
The following diagrams, generated using the DOT language, illustrate a representative synthesis pathway and a general experimental workflow for thermochemical analysis.



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Synthesis of N-(4-methoxy-3-nitrophenyl)acetamide

General Experimental Workflow for Thermochemical Analysis

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General Experimental Workflow for Thermochemical Analysis

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References

- 1. N-(4-methoxy-3-nitrophenyl)acetamide [webbook.nist.gov]
- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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